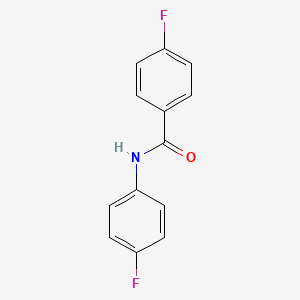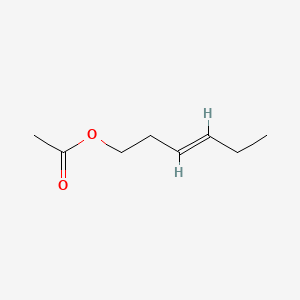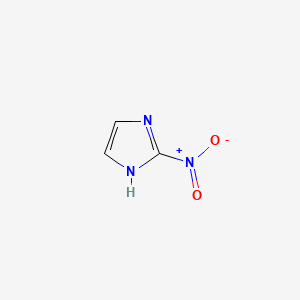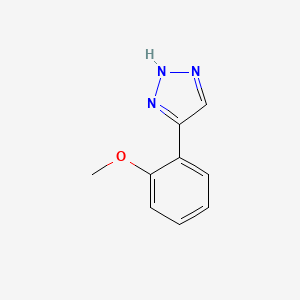
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a chemical compound with the empirical formula C24BF20Li · 2.5C4H10O. It is known for its use as a coordinating counter anion in electrochemical reactions and as a catalyst in various organic transformations . The compound is characterized by its high stability and solubility, making it valuable in both academic and industrial settings.
Analyse Biochimique
Biochemical Properties
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility
Molecular Mechanism
This compound is primarily used to prepare cationic transition metal complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be synthesized by combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. The reaction precipitates the etherate as a white solid . The general reaction is as follows:
(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]
The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature and solvent purity to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate primarily undergoes coordination reactions. It acts as a weakly coordinating anion, which makes it useful in the formation of cationic transition metal complexes . The compound can also participate in oxidation reactions, such as the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid .
Common Reagents and Conditions
Common reagents used with this compound include transition metal catalysts and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include cationic transition metal complexes and lactones from Baeyer-Villiger oxidations .
Applications De Recherche Scientifique
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biochemical assays and studies.
Medicine: It is explored for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in the synthesis of poly(norbornene ester)s and other polymers.
Mécanisme D'action
The mechanism by which lithium tetrakis(pentafluorophenyl)borate ethyl etherate exerts its effects involves its role as a weakly coordinating anion. This property allows it to stabilize cationic species in transition metal complexes, facilitating various catalytic processes. The molecular targets include transition metal centers, where it enhances the reactivity and selectivity of the catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Tris(pentafluorophenyl)borane
Uniqueness
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is unique due to its combination of high stability, solubility, and weakly coordinating nature. These properties make it particularly effective in forming stable cationic transition metal complexes, which are essential in various catalytic and electrochemical applications .
Propriétés
Numéro CAS |
371162-53-7 |
|---|---|
Formule moléculaire |
C28H10BF20LiO |
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 |
Clé InChI |
KPLZKJQZPFREPG-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |
SMILES canonique |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)



![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)




